molecular formula C7H17Cl2N B12005767 N-(tert-butyl)-3-chloropropan-1-amine hydrochloride CAS No. 189336-58-1

N-(tert-butyl)-3-chloropropan-1-amine hydrochloride

Cat. No.: B12005767
CAS No.: 189336-58-1
M. Wt: 186.12 g/mol
InChI Key: NSAVUXFZXDDFLW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-chloropropan-1-amine hydrochloride: is an organic compound that features a tert-butyl group, a chloropropane moiety, and an amine group. This compound is typically used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-chloropropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through crystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically under aqueous conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted amines and alcohols.

    Oxidation Reactions: Products include nitroso and nitro derivatives.

    Reduction Reactions: Products include secondary and tertiary amines.

Scientific Research Applications

Chemistry: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of alkylamines on cellular processes. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which N-(tert-butyl)-3-chloropropan-1-amine hydrochloride exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloropropane moiety can undergo substitution reactions, leading to the formation of new compounds with distinct biological activities.

Comparison with Similar Compounds

  • N-(tert-butyl)-3-chloropropan-1-amine
  • N-(tert-butyl)-2-chloropropan-1-amine
  • N-(tert-butyl)-4-chlorobutan-1-amine

Comparison: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various applications compared to its non-hydrochloride counterparts. Additionally, the specific positioning of the chlorine atom on the propan-1-amine chain influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

189336-58-1

Molecular Formula

C7H17Cl2N

Molecular Weight

186.12 g/mol

IUPAC Name

N-(3-chloropropyl)-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C7H16ClN.ClH/c1-7(2,3)9-6-4-5-8;/h9H,4-6H2,1-3H3;1H

InChI Key

NSAVUXFZXDDFLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCCl.Cl

Origin of Product

United States

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